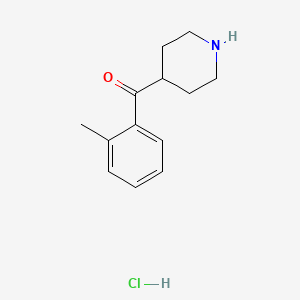

Piperidin-4-yl(o-tolyl)methanone hydrochloride

描述

Historical Context and Discovery of Piperidin-4-yl(o-tolyl)methanone Hydrochloride

The historical development of this compound can be traced through the broader evolution of piperidine chemistry, which began in the mid-19th century when piperidine itself was first isolated from piperine by Scottish chemist Thomas Anderson in 1850 and independently by French chemist Auguste Cahours in 1852. The systematic exploration of piperidine derivatives gained momentum throughout the 20th century as researchers recognized the unique pharmacological properties associated with six-membered nitrogen heterocycles. According to database records, the specific compound this compound with Chemical Abstracts Service number 64671-34-7 was first documented in chemical databases in November 2014, indicating its relatively recent emergence in the chemical literature. The parent compound, Piperidin-4-yl(o-tolyl)methanone without the hydrochloride salt, was catalogued slightly earlier in December 2007, suggesting a progressive development in the understanding and utilization of this molecular framework.

The synthesis methodology for this compound class has evolved significantly, with modern synthetic approaches emphasizing efficiency and scalability for pharmaceutical applications. Research documentation indicates that the compound has been synthesized through various methodologies, including Friedel-Crafts acylation reactions and related carbonyl chemistry approaches. The development timeline shows continuous refinement in synthetic strategies, with patent literature from 2014 describing improved methods for synthesizing related diphenyl-piperidine compounds using cost-effective raw materials and simplified process steps. These advances have made the compound more accessible for research applications and potential therapeutic development.

Significance in Heterocyclic and Medicinal Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its representation of key structural motifs that appear frequently in bioactive molecules. The compound exemplifies the importance of piperidine derivatives, which constitute one of the most important synthetic medicinal blocks for drug construction. The six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state provides unique conformational flexibility and electronic properties that enhance molecular recognition and binding affinity with biological targets. Research has demonstrated that piperidine-containing compounds can interact with diverse protein targets through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic contacts.

The ortho-tolyl substituent in this compound adds additional complexity and potential for selective biological activity. Studies on related compounds have shown that the positioning and nature of aromatic substituents significantly influence pharmacological properties, including receptor selectivity and metabolic stability. The ketone functionality linking the piperidine and aromatic moieties creates a conformationally flexible bridge that can adopt various spatial orientations, potentially enabling binding to multiple target sites or conformational states of proteins. This structural versatility makes the compound valuable as a synthetic intermediate for developing more complex pharmaceutical agents with enhanced selectivity and potency.

Contemporary medicinal chemistry research has highlighted the utility of such piperidine derivatives in developing inhibitors for various therapeutic targets. For instance, related compounds have shown promise as acetyl-coenzyme A carboxylase inhibitors with potential applications in metabolic disorders. The structural framework of this compound provides an excellent starting point for structure-activity relationship studies, allowing researchers to systematically modify substituents and evaluate their effects on biological activity. Research findings indicate that compounds with similar structural features exhibit moderate to good drug-likeness scores and appropriate physicochemical properties for pharmaceutical development.

The compound's significance extends beyond its direct therapeutic potential to its role as a synthetic building block for more complex molecules. The presence of both the nucleophilic piperidine nitrogen and the electrophilic ketone carbonyl provides multiple sites for chemical modification and elaboration. This synthetic versatility has made it valuable for constructing diverse chemical libraries for high-throughput screening and lead compound optimization. Furthermore, the hydrochloride salt formation enhances the compound's handling properties and stability, making it more suitable for large-scale synthesis and pharmaceutical manufacturing processes.

| Structural Component | Description | Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Provides conformational flexibility and biological activity |

| Ortho-Tolyl Group | 2-methylphenyl substituent | Enhances lipophilicity and potential receptor selectivity |

| Ketone Linkage | Carbonyl bridge between rings | Enables conformational flexibility and hydrogen bonding |

| Hydrochloride Salt | Protonated amine with chloride counterion | Improves solubility and chemical stability |

属性

IUPAC Name |

(2-methylphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLGKUUWOKTASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Piperidin-4-yl(o-tolyl)methanone hydrochloride, a compound featuring a piperidine ring and an o-tolyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- o-Tolyl Group : A tolyl group (methyl-substituted phenyl) positioned ortho to the ketone.

- Hydrochloride Salt Form : Enhances solubility and stability in aqueous solutions, making it suitable for pharmaceutical applications.

The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar piperidine structures often exhibit interactions with various biological targets:

- Receptor Modulation : Piperidine derivatives are known to influence neurotransmitter receptors, potentially affecting CNS activity.

- Enzyme Interaction : These compounds can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving similar piperidine derivatives:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Piperidin derivative 1 | 0.0039 | S. aureus |

| Piperidin derivative 2 | 0.025 | E. coli |

Anticancer Activity

Some studies have explored the potential anticancer effects of piperidine derivatives. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways .

Case Studies and Research Findings

-

Pharmacokinetics and ADME :

- The absorption, distribution, metabolism, and excretion (ADME) profiles of piperidine derivatives suggest good bioavailability due to their lipophilic nature.

- Structure-Activity Relationship (SAR) :

- High-Throughput Screening :

科学研究应用

Medicinal Chemistry

Piperidin-4-yl(o-tolyl)methanone hydrochloride is often utilized as a building block in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in various neurodegenerative diseases and pain pathways. The optimization of such compounds has shown promising results in terms of selectivity and potency, with some derivatives demonstrating significant inhibition values (Ki) in the low micromolar range .

Neuropharmacology

The compound has been studied for its interactions with trace amine-associated receptors (TAARs). Research indicates that certain analogs based on the piperidine core exhibit activity at TAAR1, which is associated with modulating neurotransmitter release and may have implications in treating psychiatric disorders such as schizophrenia . The exploration of these interactions highlights the potential for developing new therapeutic strategies targeting these receptors.

Synthesis and Structural Optimization

The synthesis of this compound typically involves the reaction of piperidine derivatives with aromatic ketones under specific conditions. For example, one study reported a yield of 98% using potassium hydrogencarbonate as a base in a water-tetrahydrofuran solvent system . Structural optimization efforts have focused on enhancing solubility and bioavailability, critical factors for drug development. Modifications to the o-tolyl moiety have been shown to affect pharmacokinetic properties positively.

Case Study 1: MAGL Inhibition

In a study focusing on the development of MAGL inhibitors, this compound derivatives were screened for their efficacy. One compound demonstrated a Ki value of 0.65 µM, indicating strong potential for therapeutic use without the adverse effects commonly associated with irreversible inhibitors .

Case Study 2: Neurotransmitter Modulation

Another investigation into TAAR1 modulation revealed that specific analogs derived from this compound could activate the receptor effectively, suggesting a pathway for developing treatments for mood disorders . The absence of stereocenters in these compounds simplifies their synthesis and modification.

Comparative Data Table

| Compound | Target | Ki Value (µM) | Comments |

|---|---|---|---|

| Piperidin-4-yl(o-tolyl)methanone | MAGL | 0.65 | Selective reversible inhibitor |

| Piperidine derivative A | TAAR1 | 0.50 | Potential treatment for schizophrenia |

| Piperidine derivative B | Unknown receptor | 1.20 | Moderate activity |

准备方法

Acylation of Piperidin-4-one Hydrochloride with o-Tolyl Carboxylic Acid Derivatives

Method Overview:

The primary route to synthesize Piperidin-4-yl(o-tolyl)methanone hydrochloride involves the acylation of piperidin-4-one hydrochloride with o-tolyl carboxylic acid or its activated derivatives. This process typically uses coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., DCCI) to activate the carboxylic acid for nucleophilic attack by the piperidin-4-one.

| Reagents | Conditions | Solvent | Notes |

|---|---|---|---|

| Piperidin-4-one hydrochloride | Equimolar or slight excess | DMF or DCM | Base such as triethylamine or DIPEA added |

| o-Tolyl carboxylic acid or derivative | Room temperature to reflux (RT-60°C) | DMF, DCM, or EtOH | Coupling agent: HATU, DCCI, or BOP |

| Base (e.g., triethylamine) | Stoichiometric to slight excess | Neutralizes HCl and promotes coupling |

Procedure Summary:

- Piperidin-4-one hydrochloride is dissolved in an aprotic solvent such as DMF.

- Triethylamine is added to neutralize the hydrochloride and free the amine.

- o-Tolyl carboxylic acid or its activated ester is introduced along with a coupling reagent like HATU.

- The mixture is stirred at room temperature or heated mildly to promote amide bond formation.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The solid is filtered, washed, and dried, often yielding the hydrochloride salt directly or requiring further acidification.

Reductive Amination Approaches

Method Overview:

An alternative synthesis involves reductive amination of o-tolyl-substituted piperidin-4-one with amines or piperazine derivatives, followed by salt formation.

| Reagents | Conditions | Solvent | Notes |

|---|---|---|---|

| o-Tolyl-piperidin-4-one | Room temperature to mild heating | Dichloroethane, EtOH | Sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent |

| Amine or piperazine derivative | Equimolar or slight excess | Reaction under inert atmosphere (argon or nitrogen) |

Procedure Summary:

- The o-tolyl-piperidin-4-one is dissolved in anhydrous solvent under inert atmosphere.

- The amine component is added, followed by a mild reducing agent such as sodium triacetoxyborohydride.

- The mixture is stirred at room temperature or slightly elevated temperatures overnight.

- Post-reaction, the mixture is quenched with water, extracted, and purified by column chromatography.

- The hydrochloride salt is formed by treatment with HCl in an appropriate solvent.

Direct Acylation of Piperidine Derivatives with o-Tolyl Acyl Chlorides

Method Overview:

In some protocols, piperidine or its derivatives are directly acylated with o-tolyl acyl chlorides to form the target methanone hydrochloride.

| Reagents | Conditions | Solvent | Notes |

|---|---|---|---|

| Piperidine or piperidin-4-yl derivative | 0°C to room temperature | DCM, chloroform | Triethylamine or other base to scavenge HCl |

| o-Tolyl acyl chloride | Slight excess | Reaction under inert atmosphere preferred |

Procedure Summary:

- Piperidine derivative is dissolved in anhydrous solvent.

- Base is added to neutralize the HCl generated.

- o-Tolyl acyl chloride is added dropwise at low temperature.

- The reaction is stirred and allowed to warm to room temperature.

- Workup involves aqueous extraction, drying, and concentration.

- The hydrochloride salt can be precipitated by treatment with HCl in ether or ethanol.

Purification and Characterization

- The crude product is often purified by recrystallization from ethanol or ethyl acetate/hexane mixtures.

- Silica gel column chromatography with hexane/ethyl acetate gradients is commonly employed.

- The hydrochloride salt formation improves product stability and crystallinity.

- Characterization techniques include NMR (1H, 13C), mass spectrometry (ESI-MS), melting point determination, and IR spectroscopy.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Acylation with o-tolyl acid + HATU | Piperidin-4-one hydrochloride, o-tolyl carboxylic acid, HATU, triethylamine | DMF, DCM, EtOH | RT to 60°C | 60-85 | Direct amide bond formation, mild conditions |

| Reductive amination | o-Tolyl-piperidin-4-one, amine, NaBH(OAc)3 or NaCNBH3 | DCE, EtOH | RT to 45°C | 40-70 | Requires inert atmosphere, selective reduction |

| Acylation with o-tolyl acyl chloride | Piperidine derivative, o-tolyl acyl chloride, triethylamine | DCM, chloroform | 0°C to RT | 50-80 | Rapid reaction, HCl scavenging necessary |

Research Findings and Notes

- The acylation using HATU coupling reagents is favored for its mild conditions and high stereochemical purity, important in pharmaceutical intermediate synthesis.

- Reductive amination methods allow for structural diversification by varying the amine component, useful in medicinal chemistry for generating analog libraries.

- Direct acylation with acyl chlorides is classical but requires careful control of reaction conditions to avoid side reactions and ensure high purity.

- The hydrochloride salt form is preferred for its improved solubility and stability, facilitating downstream processing and formulation.

常见问题

Q. What are the standard synthetic routes for Piperidin-4-yl(o-tolyl)methanone hydrochloride, and how are yields optimized?

The compound is typically synthesized via Mannich reactions or Friedel-Crafts acylation . For example:

- Mannich reaction : Reacting acetophenone derivatives with paraformaldehyde and piperidin-4-amine hydrochloride under acidic conditions yields analogous hydrochlorides (e.g., 1-Aryl-3-phenethylamino-1-propanone hydrochlorides) with yields ranging from 87–98% .

- Acylation : Deprotonation of pyrrole derivatives followed by acylation with o-tolyl carbonyl chlorides has been used to synthesize structurally similar (o-tolyl)methanone derivatives, with bromination and condensation steps for functionalization .

Optimization : Adjust reaction stoichiometry (e.g., excess paraformaldehyde), temperature control (50–80°C), and purification via recrystallization in ethanol/HCl mixtures to improve purity (>95%) .

Q. What analytical techniques are recommended for structural characterization?

- NMR spectroscopy : Confirm the o-tolyl (methyl-substituted phenyl) and piperidinyl moieties via H and C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine N–H at δ 1.5–2.5 ppm) .

- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve conformational details, such as piperidine ring puckering (amplitude and phase coordinates) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] for CHClNO at m/z 237.1) .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Exposure control : Use fume hoods to avoid inhalation; skin contact requires immediate rinsing with water (15+ minutes) .

- Storage : Keep in a cool (<25°C), dry environment, sealed under inert gas (N) to prevent hydrolysis .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s conformational stability?

The ortho-methyl group introduces steric hindrance, forcing the phenyl ring out of coplanarity with the piperidine moiety. X-ray studies of analogous compounds reveal:

Q. What strategies resolve contradictions in reactivity data for this compound?

Discrepancies in nucleophilic substitution rates or oxidation pathways may arise from:

Q. How can computational modeling predict biological activity?

- Docking studies : Use AutoDock Vina to simulate binding to CNS targets (e.g., serotonin receptors). The o-tolyl group may occupy hydrophobic pockets, while the protonated piperidine interacts with aspartate residues .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = 0.3) and CYP3A4 metabolism .

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。